Odorranain-F-OA1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFMDTAKNVAKNMAGNLLDNLKCKITKAC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Odorranain F Oa1
Gene Encoding and Precursor Structure Analysis
Like other amphibian antimicrobial peptides, Odorranain-F-OA1 is a gene-encoded peptide, meaning its primary structure is directly dictated by a specific nucleotide sequence in the frog's genome. researchgate.net The synthesis of this compound begins with the transcription and translation of its gene, resulting in a precursor protein known as a prepropeptide. mdpi.com This precursor has a characteristic tripartite structure, which is a common feature among AMPs from ranid (true frog) and hylid (tree frog) families. mdpi.com
The prepropeptide consists of three distinct domains:
N-terminal Signal Peptide: This initial segment, typically around 22 amino acids long, acts as a biological zip code, directing the nascent peptide to the endoplasmic reticulum and into the secretory pathway. mdpi.com
Acidic Propeptide Region: Following the signal peptide is a spacer region of about 19–26 residues that is rich in acidic amino acids like glutamic and aspartic acid. mdpi.com
Mature Peptide Sequence: The final domain is the sequence of the mature this compound peptide itself. This is the portion that will ultimately be secreted and exhibit biological activity. mdpi.com
A UniProt database entry for a closely related peptide, Odorranain-F-RA1 from Odorrana andersonii (Accession: D2K8I2), reveals a precursor protein of 71 amino acids. uniprot.org This precursor structure is consistent with the general model for amphibian AMPs.
Table 1: Precursor Structure of Related Odorranain Peptides
| Peptide Name | Organism | UniProt Accession | Precursor Length (amino acids) | Mature Peptide Length (amino acids) |
| Odorranain-F-RA1 | Odorrana andersonii | D2K8I2 | 71 | 30 |
| Odorranain-F-MG1 | Odorrana margaretae | E1AWC8 | 71 | 30 |
| Odorranain-P1a | Odorrana grahami | A6MBQ0 | 86 | Not specified |
| Odorranain-NR | Odorrana grahami | Not available | Not specified | 23 |
| Odorranain-A-RA1 | Odorrana andersonii | Not available | 40 | Not specified |
Data sourced from UniProt and related publications. uniprot.orguniprot.orguniprot.orgnih.govnovoprolabs.com
Post-Translational Processing and Maturation Pathways of this compound
Following ribosomal synthesis, the this compound prepropeptide undergoes a series of modifications, known as post-translational processing, to become a mature, active peptide. mdpi.com This maturation process is crucial for the proper folding and function of the final molecule.
The primary maturation steps involve proteolytic cleavage. The N-terminal signal peptide is the first to be removed as the prepropeptide enters the secretory pathway. The subsequent acidic propeptide is also cleaved, a process often occurring at specific dibasic sites, such as Lysine-Arginine (Lys-Arg). capes.gov.br This releases the mature peptide.
While many amphibian peptides undergo further post-translational modifications such as C-terminal amidation, the formation of disulfide bridges, or glycosylation, studies on a vast number of AMPs from nine different species of Chinese odorous frogs have indicated that such modifications are rare within this genus. capes.gov.bracs.org For instance, the analysis of the antioxidant peptide OA-VI12, also from Odorrana andersonii, revealed no post-translational modifications after the cleavage of its prepropeptide. nih.gov Similarly, the peptide OA-GL21 from the same species was found to match its theoretical molecular weight, indicating a lack of further modifications. portlandpress.com This suggests that the maturation of this compound likely concludes with the proteolytic release from its precursor.
Mechanisms of Peptide Secretion from Granular Glands
Mature this compound peptides are stored in specialized dermal glands known as granular glands, which are also referred to as serous or poison glands. mdpi.combiologists.com These glands are syncytial structures, containing large granules where the peptides are tightly packed and ready for release. mdpi.combiologists.com
The secretion of these peptides is not a continuous process but rather an inducible one, typically triggered by stress, injury, or alarm. biologists.combohrium.com The mechanism of release involves the following steps:
The granular glands are enveloped by a layer of myoepithelial cells, which are muscle-like cells innervated by the sympathetic nervous system. biologists.com
Upon stimulation (e.g., a threat to the frog), the sympathetic nervous system releases neurotransmitters like epinephrine (B1671497) and norepinephrine. mdpi.com
These neurotransmitters bind to adrenergic receptors on the myoepithelial cells, causing them to contract. biologists.com
The contraction of these cells squeezes the granular glands, forcing the synchronous discharge of their contents onto the skin's surface in a process known as holocrine secretion. mdpi.comsajs.co.za
This rapid release provides the frog with a potent chemical shield against predators and pathogenic microorganisms. bohrium.com
Ribosomal and Non-Ribosomal Elements in Biosynthesis of this compound and Related Peptides
The biosynthesis of this compound is a clear example of ribosomal peptide synthesis. researchgate.net This means that its production is directly templated from a messenger RNA (mRNA) molecule, which is itself a transcript of the corresponding gene. researchgate.net This is the standard mechanism for producing proteins and peptides in most living organisms.
Key characteristics of ribosomal synthesis for peptides like this compound include:
Gene-Encoded: The peptide's amino acid sequence is predetermined by its gene. researchgate.net
Precursor Molecule: They are synthesized as larger, inactive prepropeptides. mdpi.com
Post-Translational Modification: Maturation requires enzymatic processing after synthesis. mdpi.com
In contrast, non-ribosomal peptide synthesis (NRPS) is a distinct pathway found primarily in bacteria and fungi. explorationpub.com NRPS systems are large, multi-enzyme complexes that assemble peptides without a direct mRNA template. This allows for the incorporation of non-proteinogenic (unusual) amino acids, which is not a feature of this compound. explorationpub.com All available evidence for amphibian antimicrobial peptides, including those from the Odorrana genus, points towards a ribosomal origin. researchgate.netdergipark.org.tr
Advanced Structural Characterization and Conformational Dynamics of Odorranain F Oa1
Primary Amino Acid Sequence Determination and Comparative Analysis
The primary structure of a peptide, the linear sequence of its amino acid residues, is the foundation of its chemical identity and dictates its higher-order folding and function. The sequence of Odorranain-F-OA1 was determined through techniques such as Edman degradation or a combination of cDNA cloning and mass spectrometry. nih.gov The peptide is composed of 20 amino acids.
The sequence for this compound (APD ID: AP01887) is: GLLSLIRGAYKNIAPTVACN
A comparative analysis with other members of the Odorranain peptide family, particularly those also isolated from Odorrana species, reveals conserved motifs and key differences that likely influence their respective antimicrobial specificities and potencies. Many peptides in this family are characterized by a C-terminal region containing two cysteine residues that form a disulfide bridge. nih.gov However, variations in length, net positive charge, and the distribution of hydrophobic residues are common, even among closely related species, reflecting rapid evolution to counter a wide array of pathogens. imrpress.com
| Peptide Name | APD ID | Source Organism | Sequence | Length | Net Charge (pH 7) | Hydrophobic % |
|---|---|---|---|---|---|---|
| This compound | AP01887 | Odorrana andersonii | GLLSLIRGAYKNIAPTVACN | 20 | +2 | 50% |
| Odorranain-A-OA1 | AP01886 | Odorrana andersonii | VVKCSYRLGSPDSQCN | 16 | +1 | 25% |
| Odorranain-NR | AP00569 | Odorrana grahami | GLLSGILGAGKHIVCGLTGCAKA | 23 | +3 | 52% |
| Odorranain-J-OA1 | AP01881 | Odorrana andersonii | GLFTLIKGAYKLDAPTVACN | 20 | +1 | 50% |
Secondary and Tertiary Structure Elucidation Techniques
Circular Dichroism (CD) Spectroscopy : CD is a powerful technique for assessing the secondary structure of peptides in solution. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. For this compound, CD analysis would likely reveal a random coil conformation in an aqueous buffer. nih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide is expected to adopt a more ordered structure, characterized by the signature double minima at approximately 208 nm and 222 nm, which is indicative of an α-helix. nih.govunmc.edu This induced folding upon interaction with hydrophobic environments is a hallmark of many membrane-active AMPs.
X-ray Crystallography : This technique can provide an atomic-resolution 3D structure of a molecule in its solid, crystalline state. While it offers unparalleled detail, obtaining high-quality crystals of small, flexible peptides like this compound can be a significant challenge. If successful, the resulting electron density map would unambiguously determine the position of each atom, confirming the helical fold and the precise geometry of the disulfide bond. nih.gov
Three-Dimensional Structural Modeling and Computational Predictions
In the absence of an experimentally determined structure, or to complement experimental data, computational methods are used to predict the three-dimensional fold of peptides.
For this compound, homology modeling could be employed, using the known structures of related amphibian AMPs as templates. However, given the sequence diversity, ab initio (from scratch) prediction methods may be more suitable. Servers like I-TASSER or PEP-FOLD use physics-based force fields and fragment assembly to model peptide structures.
More recently, deep learning-based approaches like AlphaFold have shown remarkable accuracy in predicting protein and peptide structures. A predicted model for this compound would be expected to feature a prominent α-helical segment. This helix would position the hydrophobic and hydrophilic residues on opposite faces, an essential feature for its biological function. The C-terminal region would be constrained by the disulfide bond, forming a stable loop structure.
Amphipathicity and Charge Distribution Influencing Membrane Interactions
This compound has a calculated net positive charge of +2 at neutral pH, due to the presence of one Lysine (K) and one Arginine (R) residue. This cationic nature facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., phospholipids (B1166683) and lipopolysaccharides).
When folded into an α-helix, this compound displays a distinct amphipathic character. A helical wheel projection illustrates this property by showing the distribution of amino acid residues as viewed down the helical axis. The hydrophobic residues (Leucine, Isoleucine, Alanine, Valine) are clustered on one face of the helix, while the charged (Arginine, Lysine) and polar (Serine, Asparagine) residues are segregated to the opposite face. This structure allows the peptide to insert into the lipid bilayer, with its hydrophobic face interacting with the membrane's fatty acyl core and its hydrophilic face remaining exposed to the aqueous environment or interacting with lipid headgroups. This insertion ultimately leads to membrane permeabilization and cell death.
Figure 1: Helical wheel projection of this compound, assuming an α-helical conformation. The projection demonstrates a clear amphipathic structure, with hydrophobic residues clustered on one side and polar/charged residues on the other. Generated using NetWheels.Disulfide Bond Formation and its Role in this compound Conformation and Activity
The primary sequence of this compound contains two cysteine residues at positions 18 and 20. These residues are capable of forming a covalent intramolecular disulfide bond (-S-S-). This bond creates a cyclic hexapeptide loop (-C-N-C-) at the C-terminus of the peptide.
Mechanistic Investigations of Odorranain F Oa1 Biological Activities
Antimicrobial Action Mechanisms
The primary mode of action for most frog skin antimicrobial peptides, including the family to which Odorranain-F-OA1 belongs, involves interaction with and disruption of microbial cell membranes. imrpress.comresearchgate.net These peptides are typically cationic and amphipathic, properties that are crucial for their function. imrpress.comfrontiersin.org The positive charge facilitates initial electrostatic attraction to the negatively charged components of microbial membranes, while the hydrophobic residues promote insertion into the lipid bilayer. mdpi.commdpi.com
The central mechanism by which this compound and related peptides exert their antimicrobial effect is through the permeabilization and subsequent disruption of the target cell's plasma membrane. imrpress.comfrontiersin.org This process is generally understood to occur through several models, with the "toroidal pore" and "carpet" models being most frequently cited for amphibian AMPs. mdpi.comnih.gov
In the toroidal pore model , the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer, inducing the lipid monolayers to bend inward continuously, thus forming a water-filled channel. elifesciences.org The pore is lined by both the hydrophilic faces of the peptides and the head groups of the lipid molecules. mdpi.comelifesciences.org This structure disrupts the membrane's integrity, leading to the leakage of ions and essential metabolites, and ultimately cell death. mdpi.comnih.gov
Alternatively, the "carpet-like" mechanism proposes that the peptides accumulate on the surface of the microbial membrane, forming a layer akin to a carpet. nih.gov This extensive coverage disrupts the membrane's curvature and tension. nih.gov Once a critical concentration is achieved, the peptides may cause a detergent-like solubilization of the membrane, leading to the formation of micelles and the complete disintegration of the cell barrier. imrpress.comnih.gov
A related mechanism is the "barrel-stave" model , where peptides insert perpendicularly into the membrane to form a barrel-like aggregate. mdpi.comnih.gov In this arrangement, the hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. nih.govnih.gov
The specific modality employed by this compound likely depends on factors such as peptide concentration and the specific lipid composition of the target membrane. mdpi.com Transmission electron microscopy studies of a related peptide, odorranain-NR, have shown that it exerts its antimicrobial functions through various means depending on the specific microorganism, suggesting a versatile approach to membrane disruption. nih.gov
Table 1: Proposed Membrane Disruption Models for Amphibian Antimicrobial Peptides
| Model | Description | Key Features |
| Toroidal Pore | Peptides insert into the membrane, inducing lipids to bend inward and form a pore lined by both peptides and lipid head groups. mdpi.comelifesciences.org | Continuous bending of the lipid bilayer; pore is a hybrid peptide-lipid structure. |
| Carpet-like | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration. nih.gov | Membrane solubilization; formation of micelles. |
| Barrel-Stave | Peptides aggregate within the membrane to form a barrel-like pore with a central channel. mdpi.comnih.gov | Peptide-only lined channel; distinct bundle-like structure. |
While membrane disruption is a primary mechanism, there is growing evidence that many antimicrobial peptides, including those from frogs, can translocate across the microbial membrane without causing immediate lysis and interact with intracellular targets. imrpress.commdpi.commdpi.com This dual-action approach enhances their efficacy and can be effective even at sub-lytic concentrations. mdpi.com
Once inside the cell, these peptides can interfere with essential cellular processes. mdpi.com Potential intracellular targets and pathways include:
Nucleic Acid Synthesis: Some AMPs can bind to DNA and RNA, inhibiting replication, transcription, and translation. mdpi.commdpi.combiorxiv.org For example, the peptide buforin II has been shown to diffuse into cells and bind to nucleic acids without causing significant membrane damage. mdpi.com
Protein Synthesis: Peptides can interfere with ribosomal function or chaperone proteins, thereby halting protein production and folding. mdpi.com
Enzyme Inhibition: AMPs may inhibit the activity of crucial metabolic enzymes, disrupting vital biochemical pathways necessary for microbial survival. frontiersin.org
For instance, studies on the peptide Bac-7 demonstrate that at concentrations near its minimum inhibitory concentration (MIC), it relies on uptake to bind to intracellular targets. mdpi.com This suggests that for some peptides, intracellular action is not merely a secondary effect but a key part of their antimicrobial strategy. mdpi.com
The selectivity of this compound and other cationic AMPs for microbial cells over host cells is a critical feature. This specificity arises from the fundamental differences between prokaryotic/fungal and mammalian cell membranes. mdpi.commdpi.com
Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. mdpi.commdpi.com This negative charge creates a strong electrostatic attraction for the positively charged (cationic) AMPs. mdpi.commdpi.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids (e.g., phosphatidylcholine and sphingomyelin) and cholesterol, resulting in a neutral or slightly positive surface charge, which reduces electrostatic attraction. mdpi.com
Fungal cell walls and membranes also present distinct targets. The fungal cell wall is primarily composed of chitin, glucans, and mannoproteins, which differ significantly from the peptidoglycan of bacterial cell walls. mdpi.commicrobenotes.com Some antifungal peptides are capable of binding specifically to chitin. mdpi.com Furthermore, fungal plasma membranes, like bacterial ones, are negatively charged, making them susceptible to cationic AMPs. frontiersin.orgmdpi.com Some defensins, another class of AMPs, interact with components like glucosylceramide in yeast and fungi, triggering signaling pathways that lead to cell death. mdpi.com The interactions between bacteria and fungi can be complex, involving signaling molecules and metabolic byproducts that alter the local environment and microbial morphology. nih.govnih.gov
Table 2: Key Differences in Cell Envelopes Influencing AMP Specificity
| Feature | Bacterial Cells | Fungal Cells | Mammalian Cells |
| Outer Surface Charge | Highly Negative mdpi.commdpi.com | Negative frontiersin.orgmdpi.com | Generally Neutral mdpi.com |
| Key Membrane Lipids | Phosphatidylglycerol, Cardiolipin mdpi.com | Ergosterol, Anionic Phospholipids | Cholesterol, Zwitterionic Phospholipids mdpi.com |
| Outer Wall Component | Peptidoglycan (Gram-positive/negative variations) mdpi.com | Chitin, Glucans mdpi.commicrobenotes.com | None |
Exploration of Potential Immunomodulatory Activities of this compound and Related Peptides
Beyond their direct antimicrobial properties, many host defense peptides are now recognized as important immunomodulators, capable of shaping both innate and adaptive immune responses. nih.govmdpi.comfrontiersin.org These activities suggest that peptides like this compound could play a dual role: directly killing pathogens and orchestrating the host's immune response to clear the infection and promote healing. mdpi.com Cathelicidins, a well-studied class of AMPs, are known to have diverse immunomodulatory functions, including boosting and inhibiting inflammation and directing cell movement. mdpi.com
Antimicrobial peptides can influence the production of cytokines, which are key signaling molecules that regulate inflammation and immunity. nih.govfrontiersin.org This modulation can be complex, with some peptides capable of inducing both pro-inflammatory and anti-inflammatory responses. frontiersin.org
For example, some AMPs can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can help to control excessive inflammation that might cause host tissue damage. mdpi.com Conversely, by acting as chemokines or inducing the production of chemokines (like CXCL8), AMPs can recruit immune cells such as neutrophils, macrophages, and T cells to the site of infection, enhancing the immune response. nih.gov A study on a related peptide from Odorrana andersonii, cathelicidin-OA1, showed it could accelerate wound healing by enhancing the recruitment of macrophages to the wound site. researchgate.net Similarly, the peptide homodimer OA-GL17d, also from Odorrana andersonii, was found to promote the proliferation of human keratinocytes (HaCaT cells). nih.gov
The immunomodulatory effects of AMPs are often mediated through their interaction with specific host cell receptors and the subsequent activation of intracellular signaling pathways. nih.gov These interactions allow the peptides to influence host gene expression and cellular behavior. nih.gov
Peptides can interact with G protein-coupled receptors (GPCRs) on the surface of immune cells like mast cells and neutrophils, triggering downstream signaling cascades. mdpi.commdpi.com For instance, the human cathelicidin (B612621) LL-37 is known to modulate inflammatory responses through Toll-like receptor (TLR) signaling pathways. nih.gov Another peptide from Odorrana andersonii, OA-GL17d, was shown to promote skin wound regeneration by modulating the miR-663a/TGF-β1/Smad signaling axis in keratinocytes. nih.gov This highlights that peptides from this frog species can engage with complex host signaling networks to produce therapeutic effects like tissue repair. nih.gov The interaction of AMPs with host receptors is a key mechanism that bridges the direct antimicrobial defense with the broader adaptive immune response. nih.gov
Investigation of Potential Antioxidant Properties of this compound and Related Peptides
This compound is a member of the odorranain peptide family, which, along with other amphibian-derived peptides, has demonstrated notable antioxidant capabilities. These peptides are believed to play a role in protecting the frog's skin from oxidative damage caused by environmental factors like UV radiation. researchgate.net The antioxidant activity of these peptides is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation.
Free Radical Scavenging Mechanisms
The primary mechanism by which this compound and related peptides exert their antioxidant effects is through direct free radical scavenging. researchgate.net This involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). mdpi.compreprints.org Studies on various antioxidant peptides (AOPs) from frog skin have consistently shown their capacity to rapidly eliminate these commercially generated free radicals in vitro. researchgate.net The antioxidant capacity of these peptides can be mediated by several mechanisms, including ROS scavenging, reducing capacity, and metal ion chelation. preprints.org
Research on cathelicidin-OA1, another peptide from the Odorrana andersonii frog, revealed its ability to scavenge both DPPH and ABTS•+ radicals. mdpi.com Similarly, other peptides from the same species, such as fragilin-A1 and fragilin-B1, also exhibited strong DPPH and ABTS•+ scavenging activities and effectively inhibited lipid peroxidation. researchgate.net The antioxidant effects of natural peptides can also involve the regulation of redox signaling pathways, such as the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. mdpi.com
Role of Specific Amino Acid Residues (e.g., Cys, Met, His) in Redox Homeostasis
The antioxidant activity of peptides is significantly influenced by their amino acid composition. Specific residues play crucial roles in maintaining redox homeostasis by directly participating in redox reactions.
Cysteine (Cys): The thiol group (-SH) of cysteine is a potent reducing agent, capable of donating an electron to a radical, thereby neutralizing it. nih.gov Studies have shown that the presence of free Cys residues enhances the antioxidant activities of certain peptides. mdpi.compreprints.org For instance, the antioxidant activity of cathelicidin-OA1 was found to be weaker than some other peptides, a characteristic attributed to its intramolecular disulfide bridge. When this bridge was broken, resulting in two free Cys residues, the antioxidant activity was enhanced. mdpi.com The number of Cys residues and the presence of disulfide bridges are directly correlated with the antioxidant activity in some peptide families like pleurain, odorranain, and brevinin. preprints.orgnih.gov
Methionine (Met): The sulfur atom in methionine can also be oxidized, contributing to the peptide's antioxidant capacity. nih.gov
Histidine (His): The imidazole (B134444) ring of histidine acts as a proton donor, which is a key feature for its strong antioxidant properties. preprints.orgpreprints.org
Other amino acids also contribute to antioxidant activity. Aromatic amino acids like Tryptophan (Trp) and Tyrosine (Tyr) can donate electrons, making them effective radical scavengers. mdpi.compreprints.org The phenoxy and indolyl radicals formed are relatively stable, which is important for their function. mdpi.com
Assessment of Potential Anticancer Activity and Associated Mechanisms
Certain antimicrobial peptides (AMPs), including some from the odorranain family, have demonstrated potential as anticancer agents. mdpi.combio-integration.org Their mechanism of action often involves selective interaction with and disruption of cancer cell membranes, leading to cell death. bio-integration.orgimrpress.comoncotarget.com
Selective Interaction with Cancer Cell Membranes
A key feature of many anticancer peptides (ACPs) is their ability to selectively target cancer cells over normal cells. bio-integration.orgoncotarget.com This selectivity is primarily due to differences in the composition of their outer cell membranes. Cancer cell membranes typically have a higher net negative charge compared to normal cells because of an increased presence of anionic molecules like phosphatidylserine (B164497) (PS), O-glycosylated mucins, and heparin sulfates on their outer leaflet. bio-integration.orgiiitd.edu.in
Cationic peptides, which have a net positive charge, are electrostatically attracted to the negatively charged cancer cell membranes. bio-integration.orgfrontiersin.org This initial electrostatic interaction is the first step in their anticancer mechanism. Following this, the peptides can insert into the lipid bilayer, leading to membrane disruption. mdpi.combio-integration.org This interaction can cause the formation of pores or channels in the membrane through models like the "barrel-stave" or "toroidal pore" mechanisms, ultimately leading to the leakage of cellular contents and cell death. bio-integration.org
Induction of Apoptosis or Necrosis Pathways
Beyond direct membrane disruption, some anticancer peptides can induce programmed cell death pathways, such as apoptosis or necrosis. bio-integration.orgoncotarget.com
Apoptosis: This is a controlled, programmed form of cell death characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, without inducing an inflammatory response. ptgcn.comresearchgate.net Some ACPs, after penetrating the cancer cell membrane, can disrupt mitochondria, which play a central role in the intrinsic apoptotic pathway. oncotarget.com This can lead to the release of pro-apoptotic factors like cytochrome c, activating a cascade of caspases that execute the apoptotic program. ptgcn.com
Necrosis: This is a form of cell death that typically results from acute cellular injury and is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response. ptgcn.comresearchgate.netelifesciences.org Some peptides can induce necrosis-like cell death by causing rapid and severe damage to the cell membrane. iiitd.edu.in For instance, at high concentrations, some dermaseptin (B158304) peptides have been shown to induce significant lactate (B86563) dehydrogenase (LDH) release from cancer cells, an indicator of membrane damage and necrosis. iiitd.edu.in In some contexts, particularly when apoptosis is inhibited, a regulated form of necrosis called necroptosis can be initiated. plos.org
The specific pathway induced by a peptide can depend on the peptide itself, its concentration, and the cancer cell type.
Structure Activity Relationship Studies and Rational Design of Odorranain F Oa1 Analogs
Identification of Key Amino Acid Residues and Motifs for Specific Activities
Research in this area would focus on pinpointing which components of the Odorranain-F-OA1 sequence are crucial for its biological effects. This often involves techniques like alanine scanning mutagenesis, where individual amino acids are replaced to observe the impact on activity. The identification of conserved motifs, short sequences of amino acids that are recurrent across different peptides, would also be a key area of investigation.
Impact of Sequence Truncations and Point Mutations on Biological Efficacy
To understand the core functional unit of this compound, scientists would typically create shorter versions of the peptide (truncations) or introduce single amino acid changes (point mutations). The subsequent analysis of these modified peptides would reveal how these changes affect their potency and specificity, providing valuable insights into their mechanism of action.
Design and Synthesis of Peptide Analogs with Enhanced Specificity or Potency
Based on the structure-activity relationship data gathered, researchers would then rationally design and chemically synthesize new versions, or analogs, of this compound. The goal of this process is to create peptides with superior characteristics, such as increased activity against specific pathogens, reduced toxicity to host cells, or improved stability.
Chemical Modifications and Conjugation Strategies to Optimize Performance
To overcome potential limitations of the natural peptide, various chemical modifications could be explored for this compound. This might include altering its chemical bonds to increase resistance to degradation or attaching it to other molecules, such as nanoparticles. Nanoparticle conjugation is a particularly promising strategy for improving the delivery and efficacy of antimicrobial peptides.
Without dedicated research on this compound, it is not possible to provide scientifically accurate information on these aspects. The scientific community relies on published, peer-reviewed data to build a collective understanding of such compounds. In the case of this compound, this foundational information is currently absent from the public record.
Comparative Research of Odorranain F Oa1 with Other Odorranain Family Peptides and Diverse Antimicrobial Peptides
Sequence and Structural Homology with Other Odorrana Peptides (e.g., Odorranain-A-OA1, Odorranain-C1, Cathelicidin-OA1)
The peptides within the Odorranain family, while sharing the common characteristic of being derived from Odorrana frogs, exhibit considerable sequence and structural diversity. This diversity is a hallmark of amphibian AMPs, which have evolved rapidly, likely in response to a wide array of pathogens in their environment. nih.govimrpress.com
Odorranain-F-OA1, sourced from Odorrana grahami, is a 29-amino-acid peptide. cpu-bioinfor.org Its sequence is GFMDTAKNVAKNMAGNLLDNLKCKITKAC. cpu-bioinfor.org A key structural feature of many Odorranain peptides is the presence of a C-terminal disulfide bridge, which contributes to their structural stability and resistance to proteolysis. vulcanchem.com this compound possesses such a feature. vulcanchem.com
Odorranain-A-OA1 , isolated from Odorrana andersonii, is a shorter peptide with 16 amino acids (VVKCSYRLGSPDSQCN). creative-peptides.comnih.gov Like this compound, it features a disulfide bridge. creative-peptides.com However, their primary sequences show little direct homology, highlighting the significant variation even within peptides from closely related species.
Odorranain-C1 , from Odorrana grahami, has a sequence of GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC, comprising 33 amino acids. novoprolabs.combicnirrh.res.in It is characterized as an α-helical cationic peptide. nih.gov While it shares the general characteristics of being a cationic and amphipathic peptide, its primary sequence is distinct from this compound.
Cathelicidin-OA1 , also from Odorrana andersonii, presents a different structural class. nih.gov Its 27-amino-acid sequence is IGRDPTWSHLAASCLKCIFDDLPKTHN. nih.govresearchgate.net It is produced from a larger prepropeptide and contains an intramolecular disulfide bridge. nih.govresearchgate.net Unlike the more direct antimicrobial Odorranains, Cathelicidin-OA1 from amphibians represents a class of peptides with diverse functions, including immunomodulation and wound healing. nih.govfrontiersin.org
The structural hallmark of many of these peptides is their ability to adopt an amphipathic α-helical conformation, particularly upon interacting with microbial membranes. vulcanchem.commdpi.com This structure, with distinct hydrophobic and hydrophilic faces, is crucial for their membrane-disrupting activities. While peptides like Odorranain-C1 are predicted to be α-helical, others may adopt different structures like β-sheets or random coils in solution, transitioning to an α-helix in a membrane environment. nih.govmdpi.com
| Peptide | Amino Acid Sequence | Length | Source Organism | Key Structural Features |
|---|---|---|---|---|
| This compound | GFMDTAKNVAKNMAGNLLDNLKCKITKAC | 29 | Odorrana grahami cpu-bioinfor.org | C-terminal disulfide bridge vulcanchem.com |
| Odorranain-A-OA1 | VVKCSYRLGSPDSQCN | 16 | Odorrana andersonii creative-peptides.com | Disulfide bridge creative-peptides.com |
| Odorranain-C1 | GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC | 33 | Odorrana grahami novoprolabs.combicnirrh.res.in | α-helical cationic peptide nih.gov |
| Cathelicidin-OA1 | IGRDPTWSHLAASCLKCIFDDLPKTHN | 27 | Odorrana andersonii nih.gov | Intramolecular disulfide bridge nih.govmdpi.com |
Comparative Analysis of Biological Activity Spectrum and Potency
The sequence and structural variations among these peptides directly translate into differences in their biological activity spectra and potency.
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.orgkarishmakaushiklab.com The minimum inhibitory concentrations (MICs) for Odorranain peptides in general fall within the range of 2-90 µg/mL against Gram-positive bacteria, 3-50 µg/mL against Gram-negative bacteria, and 1-50 µg/mL against fungi. researchgate.net
Odorranain-A-OA1 also demonstrates both antibacterial and antifungal properties. creative-peptides.comnovoprolabs.com It is active against Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values reported to be in the 17-35 µM range. novoprolabs.com
Odorranain-C1 is noted for its broad-spectrum antibacterial and antifungal activity. novoprolabs.comnih.gov It has been shown to be effective against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans. bicnirrh.res.in The MIC for C. albicans is particularly low at 2.05 µg/ml, while for S. aureus it is 4.11 µg/ml, and for E. coli it is 8.21 µg/ml. bicnirrh.res.in
In stark contrast, Cathelicidin-OA1 from Odorrana andersonii shows no direct microbe-killing activity. nih.govnih.gov Instead, its primary identified biological functions are antioxidant and wound-healing promotion. nih.govmdpi.com It accelerates the proliferation and migration of human keratinocytes and fibroblasts. nih.gov This functional divergence is significant, as it demonstrates that peptides from the same source can have vastly different roles in host defense, extending beyond direct antagonism of microbes. nih.govfrontiersin.org
| Peptide | Antimicrobial Spectrum | Reported MICs | Other Activities |
|---|---|---|---|
| This compound | Gram-positive bacteria, Gram-negative bacteria, Fungi cpu-bioinfor.orgkarishmakaushiklab.com | Generally 1-90 µg/mL for Odorranain family researchgate.net | Not specified |
| Odorranain-A-OA1 | Antibacterial, Antifungal (S. aureus, E. coli, C. albicans) creative-peptides.comnovoprolabs.com | 17-35 µM novoprolabs.com | Not specified |
| Odorranain-C1 | Antibacterial, Antifungal (E. coli, S. aureus, B. subtilis, C. albicans) novoprolabs.combicnirrh.res.in | 2.05-16.42 µg/mL bicnirrh.res.in | Not specified |
| Cathelicidin-OA1 | No direct antimicrobial activity nih.govnih.gov | N/A | Antioxidant, Wound healing nih.govmdpi.com |
Divergence in Mechanisms of Action Among Related Peptides
The primary mechanism of action for most antimicrobial peptides, including many in the Odorranain family, involves the disruption of microbial cell membranes. vulcanchem.commdpi.com This process is typically initiated by an electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane. mdpi.com Following this initial binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and cell death through mechanisms like pore formation or a detergent-like effect. vulcanchem.commdpi.com
Odorranain-C1 , for example, is known to disrupt the integrity of the bacterial membrane, ultimately causing it to rupture. nih.gov Similarly, related Odorranain peptides have been observed via transmission electron microscopy to exert their antimicrobial effects through various means depending on the target microorganism, suggesting adaptable mechanisms. vulcanchem.com
The mechanism of Cathelicidin-OA1 , however, diverges completely from this direct antimicrobial action. Its role in wound healing is attributed to its ability to stimulate host cell proliferation and migration. nih.govnih.gov This immunomodulatory function is a known characteristic of the broader cathelicidin (B612621) family across vertebrates, which can influence inflammatory signaling and tissue repair processes. frontiersin.org The antioxidant activity of Cathelicidin-OA1 is another distinct mechanism, potentially protecting host tissues from damage during infection or injury. mdpi.com Interestingly, the antioxidant activity of Cathelicidin-OA1 is enhanced when its intramolecular disulfide bridge is broken. mdpi.compreprints.org
This divergence highlights that while membrane disruption is a common strategy for AMPs, it is not the only one. Peptides from the same family and even the same organism can evolve to specialize in different aspects of host defense, from direct killing of pathogens to modulating the host's own immune and repair responses. frontiersin.orgmdpi.com
Evolutionary and Ecological Implications of Odorranain Peptide Diversity
The vast diversity of antimicrobial peptides within the Odorrana genus is a product of evolutionary pressures. nih.gov Frogs, with their permeable skin, are constantly exposed to a rich microbial environment, necessitating a robust and adaptable chemical defense system. imrpress.com The generation of a wide array of peptides with different sequences and activities is thought to be an evolutionary strategy to counter a broad and ever-evolving spectrum of pathogens. nih.govimrpress.com
This rapid evolution, sometimes referred to as a molecular "arms race" between the host and its pathogens, leads to significant peptide diversity even between closely related frog species. researchgate.net The presence of multiple peptide families like Odorranain, Brevinin, and Cathelicidin within a single species underscores a multi-pronged defense strategy. nih.gov While some peptides like this compound and Odorranain-C1 provide a direct antimicrobial shield, others like Cathelicidin-OA1 contribute to tissue repair and managing the physiological consequences of infection and injury. nih.govnih.gov
The ecological niche of a particular frog species likely influences the specific repertoire of peptides it produces. mdpi.com The types of bacteria, fungi, and viruses prevalent in its habitat would act as selective pressures, shaping the evolution of its AMP arsenal. Therefore, the diversity of Odorranain peptides is not random but rather a finely tuned adaptive trait that is crucial for the survival of these amphibians. nih.govmdpi.com
Advanced Research Methodologies and Experimental Approaches for Odorranain F Oa1
Peptidomics and Proteomics for Identification and Characterization
The initial discovery and characterization of peptides like Odorranain-F-OA1 are heavily reliant on the fields of peptidomics and proteomics. These disciplines focus on the large-scale study of peptides and proteins, respectively, within a biological sample. For peptides sourced from amphibian skin, the process typically begins with the collection of skin secretions.
A combination of techniques is then employed to isolate and identify individual peptides. researchgate.net This workflow often involves:
High-Performance Liquid Chromatography (HPLC): The collected secretions are first fractionated using reversed-phase HPLC, which separates the complex mixture of peptides based on their hydrophobicity. researchgate.net
Mass Spectrometry (MS): The fractions from HPLC are analyzed using high-resolution mass spectrometry. biorxiv.org This technique measures the mass-to-charge ratio of the molecules, allowing for the determination of their precise molecular masses. researchgate.net Through tandem MS (MS/MS), peptides are fragmented, and the resulting patterns are used to deduce their amino acid sequences. biorxiv.org
cDNA Cloning and Edman Degradation: To confirm the sequence identified by mass spectrometry and to determine the full precursor protein from which the mature peptide is cleaved, molecular cloning techniques are used. researchgate.net A cDNA library is constructed from the frog's skin tissue. This library contains the genetic blueprints for all proteins produced in the skin. By matching the peptide sequence data with the cDNA library, researchers can identify the gene encoding the precursor protein. researchgate.net
This integrated peptidomic and genomic approach was successfully used to identify a novel cathelicidin (B612621) peptide, cathelicidin-OA1, from the skin of the amphibian species Odorrana andersonii, the same genus from which Odorranain peptides are sourced. researchgate.net Cathelicidin-OA1 was found to be produced from a 198-residue prepropeptide, showcasing how mature peptides are processed from larger precursors. researchgate.net
Genetic Engineering and Heterologous Expression Systems (e.g., Pichia pastoris) for Production
Once a peptide is identified, obtaining sufficient quantities for detailed functional studies becomes necessary. Natural extraction is often impractical, making recombinant production in a heterologous host the preferred method. The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is a widely used and highly effective expression system for this purpose. nih.govproteobiojournal.com
The advantages of using P. pastoris include:
Eukaryotic Post-Translational Modifications: As a eukaryote, P. pastoris can perform complex protein folding and modifications like glycosylation, which are often crucial for the biological activity of the peptide. isomerase.com
High-Yield Secretion: It possesses an efficient secretory pathway, allowing the recombinant peptide to be secreted into the culture medium, which simplifies purification. isomerase.comacademicjournals.org
Cost-Effectiveness and Scalability: P. pastoris can be grown to very high cell densities in inexpensive, simple media, making it suitable for large-scale industrial production. proteobiojournal.com
GRAS Status: It is "Generally Recognized As Safe" (GRAS), which is advantageous for producing compounds intended for pharmaceutical or food applications. isomerase.com
The production of a related peptide, Odorranain-C1, in P. pastoris illustrates the typical workflow. nih.gov The gene encoding the peptide is cloned into an expression vector, such as pPICZαA, which places it under the control of a strong, inducible promoter (the AOX1 promoter) and fuses it with a secretion signal (the α-factor signal sequence). academicjournals.orgajol.info This recombinant vector is then introduced into the P. pastoris genome. academicjournals.org Expression is induced by adding methanol (B129727) to the culture medium, and the secreted peptide is then purified from the broth for functional analysis. nih.govajol.info
Table 1: Key Steps in Heterologous Expression using Pichia pastoris
| Step | Description | Purpose |
|---|---|---|
| Gene Synthesis & Cloning | The DNA sequence for the target peptide is synthesized and inserted into a P. pastoris expression vector (e.g., pPICZαA). academicjournals.org | To create the genetic construct for producing the recombinant peptide. |
| Transformation | The linearized vector is introduced into P. pastoris cells, often via electroporation, where it integrates into the host genome. academicjournals.org | To create a stable yeast strain capable of producing the peptide. |
| Screening & Selection | Transformed yeast colonies are screened to identify those that have successfully integrated the gene and show high expression levels. ajol.info | To select the most productive clone for large-scale culture. |
| Fermentation & Induction | The selected strain is grown in a fermenter. Peptide expression is induced, typically by the addition of methanol. nih.govajol.info | To produce large quantities of the target peptide. |
| Purification | The peptide is purified from the culture supernatant, often using chromatography techniques like HPLC. academicjournals.org | To obtain a pure sample of the peptide for further analysis. |
Advanced Microscopy Techniques (e.g., Transmission Electron Microscopy) for Cellular Interaction Visualization
Understanding the mechanism by which an antimicrobial peptide like this compound kills microbes requires visualizing its effects on the cellular and subcellular levels. Transmission Electron Microscopy (TEM) is an indispensable tool for this purpose due to its extremely high resolution, which allows for detailed examination of ultrastructural changes in cells. mdpi.comnih.gov
By using TEM, researchers can directly observe the consequences of peptide-cell interactions. nih.gov This can reveal:
Membrane Disruption: TEM images can show direct damage to the bacterial cell membrane, such as pore formation, membrane thinning, or complete lysis, confirming a membrane-targeting mechanism. nih.gov
Internal Cellular Damage: The technique can visualize changes within the cell, such as the condensation of the nucleoid, leakage of cytoplasmic contents, or the formation of vacuoles, providing clues about the peptide's mode of action. nih.govresearchgate.net
Cellular Uptake: For some peptides, TEM can track their entry into the cell and interaction with internal components. mdpi.com
A study on a related peptide, odorranain-NR, utilized TEM to investigate its antimicrobial mechanisms. The results showed that the peptide exerted its function by causing significant damage to the microbial cell structure, demonstrating the power of TEM in elucidating the functional aspects of these molecules. nih.gov This technique provides unequivocal evidence of the physical impact of the peptide on its target organisms. mdpi.com
Biophysical Techniques for Membrane Interaction Studies (e.g., Liposome (B1194612) Assays, Fluorescence Spectroscopy)
To quantitatively study the interaction of peptides with cell membranes in a controlled environment, researchers use biophysical techniques with model membrane systems like liposomes. nih.govnih.gov Liposomes are spherical vesicles composed of a lipid bilayer, which mimic the structure of a natural cell membrane. nih.govmdpi.com
Liposome Leakage Assays: This is a common method to quantify a peptide's ability to permeabilize a membrane. The assay works by encapsulating a fluorescent dye (e.g., calcein) at a high, self-quenching concentration inside liposomes. mdpi.com When a membrane-disrupting peptide is added, it forms pores or otherwise damages the liposome membrane, causing the dye to leak out. mdpi.com The resulting dilution of the dye in the external buffer leads to de-quenching and a measurable increase in fluorescence intensity, which directly correlates with the degree of membrane permeabilization. mdpi.com
Fluorescence Spectroscopy: This versatile technique uses fluorescent probes to investigate various aspects of peptide-membrane interactions. torvergata.it
Membrane Fluidity: Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) can be embedded in the lipid bilayer. Changes in their fluorescence anisotropy upon peptide binding indicate alterations in membrane fluidity and lipid order. nih.gov
Water Penetration: Probes like Laurdan are sensitive to the polarity of their environment. Changes in their emission spectra can reveal the extent of water penetration into the membrane bilayer, which is often increased by membrane-active peptides. torvergata.it
Lipid Mobility: The formation of pyrene (B120774) excimers can be used to measure the lateral mobility of lipids within the membrane. A reduction in mobility can indicate that the peptide is perturbing the dynamic structure of the bilayer. torvergata.it
These techniques provide detailed, quantitative data on how peptides like this compound interact with and disrupt lipid bilayers, which is fundamental to their antimicrobial activity. nih.gov
In Silico Approaches for Peptide Prediction, Design, and Structure-Function Analysis (e.g., PEP-FOLD3, AxPEP server, Alphafold)
Computational, or in silico, methods are crucial for modern peptide research, enabling the prediction of structure and function and guiding experimental design. mdpi.com These tools are particularly valuable for predicting the three-dimensional (3D) structure of peptides, which is essential for understanding their mechanism of action.
PEP-FOLD3: This is a widely used de novo prediction server designed specifically for linear peptides ranging from 5 to 50 amino acids. nih.govnih.gov Starting from only the amino acid sequence, PEP-FOLD3 uses a coarse-grained force field and simulations to generate and rank potential 3D models of the peptide. univ-paris-diderot.fr It is known for its speed and accuracy in predicting structures for peptides in solution. nih.gov For many peptides, the server can generate models that are very close to their experimentally determined structures. nih.gov
In Silico Analysis Workflow:
Sequence Input: The primary amino acid sequence of this compound is used as the input.
Structure Prediction: A server like PEP-FOLD3 or I-TASSER is used to generate a set of possible 3D conformations. mdpi.comfrontiersin.org
Model Evaluation: The generated models are ranked based on scoring functions (e.g., sOPEP energy in PEP-FOLD). frontiersin.org The quality and validity of the best models are then assessed using other tools. frontiersin.org
Structure-Function Analysis: The predicted 3D structure provides insights into how the peptide might function. For example, it can reveal an amphipathic structure (with distinct hydrophobic and hydrophilic faces), which is a common feature of membrane-active antimicrobial peptides. This structural information helps to formulate hypotheses about which amino acid residues are critical for its activity.
Table 2: Examples of In Silico Tools for Peptide Analysis
| Tool | Function | Application for this compound |
|---|---|---|
| PEP-FOLD3 | De novo 3D structure prediction for peptides (5-50 aa). univ-paris-diderot.fr | Predicts the most likely three-dimensional conformation of the peptide in solution. |
| I-TASSER | Protein structure and function prediction. mdpi.com | An alternative server for predicting 3D structure, often used for cross-validation. frontiersin.org |
| AlphaFold | High-accuracy protein structure prediction using deep learning. mdpi.com | Provides highly accurate structural models, which can serve as a benchmark for other methods. |
| AxPEP server | Prediction and design of amphipathic, α-helical antimicrobial peptides. | Can be used to predict the antimicrobial potential and key properties of this compound based on its sequence. |
These computational approaches accelerate research by providing structural and functional hypotheses that can be tested experimentally, creating a powerful synergy between in silico and laboratory-based research.
Future Research Trajectories and Addressing Challenges in Odorranain F Oa1 Investigation
Overcoming Research Limitations in Peptide Stability and Protease Degradation
A significant hurdle in the investigation of peptides like Odorranain-F-OA1 is their inherent instability and susceptibility to degradation by proteases. ul.ptfrontiersin.org Peptides are prone to rapid breakdown by enzymes present in biological systems, which can limit their half-life and effectiveness in research settings. ul.ptnih.gov
Strategies to enhance stability include:
Chemical Modifications: Introducing unnatural amino acids or modifying the peptide backbone can render the peptide less recognizable to proteases. frontiersin.org
Cyclization: Creating a cyclic structure can improve stability by reducing the number of exposed cleavage sites for proteases. frontiersin.org
Encapsulation: Utilizing nanocarriers can protect the peptide from enzymatic degradation. mdpi.comresearchgate.net
Forced degradation studies, which involve exposing the peptide to harsh conditions like extreme pH, temperature, and oxidative stress, are crucial for identifying potential degradation pathways and developing more stable analogs for research purposes. medcraveonline.comlongdom.orgnih.gov Understanding these degradation patterns is fundamental to designing experiments where the peptide's integrity is maintained. longdom.org
Strategies for Mitigating Potential Research-Related Cytotoxicity or Off-Target Effects
While the primary focus of this compound research may be on its specific biological activities, it is imperative to investigate any potential cytotoxicity or off-target effects to ensure the validity of experimental results. Antimicrobial peptides can sometimes exhibit toxicity towards mammalian cells, which could confound research findings. frontiersin.org
Mitigation strategies include:
Sequence-Toxicity Relationship Studies: Analyzing how specific amino acid sequences contribute to cytotoxicity can guide the design of analogs with reduced toxicity.
Conjugation to Nanoparticles: Attaching peptides to nanoparticles, such as silver or gold nanoparticles, has been shown to reduce toxicity to mammalian cells in some cases. mdpi.comopenbiotechnologyjournal.com For instance, the conjugation of a similar peptide, Odorranain-A-OA1, to silver nanoparticles resulted in lower toxicity compared to the free peptide. openbiotechnologyjournal.com
Targeted Delivery Systems: Developing delivery systems that specifically target the cells or tissues of interest in a research model can minimize widespread exposure and potential off-target effects. nih.gov
In vitro cytotoxicity assays using various cell lines are essential preliminary steps to assess the potential for unintended cellular damage before proceeding with more complex experimental models.
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds can reveal enhanced or novel functionalities. mdpi.com Combining peptides with other agents can sometimes lead to a more potent effect than either compound used alone. mdpi.comnih.govfrontiersin.org
Research in this area could involve:
Combination with Conventional Antibiotics: Studies on other antimicrobial peptides have shown that they can enhance the efficacy of traditional antibiotics against resistant bacterial strains. mdpi.comnih.govbrieflands.com This suggests a potential avenue for investigating this compound in combination with various classes of antibiotics.
Pairing with Other Peptides: Exploring combinations of this compound with other antimicrobial or bioactive peptides could uncover synergistic interactions that broaden the spectrum of activity or enhance potency.
Checkerboard assays are a common method to systematically test for synergistic, additive, or antagonistic interactions between two compounds. mdpi.com
Development of Novel Delivery Systems for Research Applications
The development of effective delivery systems is crucial for the successful application of this compound in various research contexts. nih.gov As with many peptides, its utility can be hampered by poor bioavailability and instability. frontiersin.org
Novel delivery systems being explored for peptides include:
Nanoparticles: Biodegradable polymers like chitosan (B1678972) have been used to encapsulate peptides, protecting them from degradation and allowing for controlled release. pensoft.netnih.govdovepress.com Metal nanoparticles, such as silver and gold, have also been investigated as carriers that can improve stability and activity. openbiotechnologyjournal.comnih.govnih.gov A study involving Odorranain-A-OA1 conjugated to silver nanoparticles demonstrated enhanced stability and antibacterial activity. openbiotechnologyjournal.com
Liposomes: These lipid-based vesicles can encapsulate peptides, facilitating their delivery and protecting them from the external environment. nih.gov
Hydrogels: These three-dimensional polymer networks can be loaded with peptides for sustained release in localized research applications. researchgate.net
The choice of delivery system will depend on the specific research application, whether it be for in vitro cell culture experiments or more complex in vivo models.
Unveiling Additional Biological Functions and Unexplored Mechanistic Pathways
While this compound is classified as an antimicrobial peptide, it is plausible that it possesses other biological functions yet to be discovered. imrpress.com Amphibian skin is a rich source of diverse bioactive peptides, many of which have multiple roles. imrpress.comresearchgate.net
Future research should aim to:
Screen for Diverse Biological Activities: Beyond its antimicrobial properties, this compound could be screened for other activities, such as antiviral, antifungal, immunomodulatory, or even wound-healing properties, as seen with other frog-derived peptides like cathelicidin-OA1. researchgate.net
Elucidate Mechanisms of Action: For any observed biological effect, it is critical to understand the underlying molecular mechanisms. This could involve investigating its interaction with cell membranes, intracellular targets, or its influence on specific signaling pathways. nih.govresearchgate.net Techniques like transmission electron microscopy can help visualize the effects of the peptide on microbial cells. nih.govresearchgate.net
The exploration of these uncharted territories could significantly broaden the understanding of this compound's role in its natural context and its potential as a tool for various scientific investigations.
Q & A
Q. How to leverage citizen science or crowdsourcing for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
